Calcium alpha-ketoglutarate Monohydrate

Catalog No.
S3465738
CAS No.
402726-78-7
M.F
C5H6CaO6
M. Wt
202.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium alpha-ketoglutarate Monohydrate

Researchers and formulators face challenges with free alpha-ketoglutaric acid's GI irritation, hygroscopic sodium salts, and unstable anhydrous forms. Calcium alpha-ketoglutarate monohydrate (Ca-AKG) overcomes these as a stable, pH-neutral, non-hygroscopic crystalline solid suitable for high-dose oral solid dosage forms.

  • Ensures consistent flowability and content uniformity in tableting and encapsulation.
  • Provides dual delivery of bioavailable calcium and AKG for mitochondrial support and bone health.
  • Supports nitrogen balance and cellular energy metabolism without GI distress.

CAS Number

402726-78-7

Product Name

Calcium alpha-ketoglutarate Monohydrate

IUPAC Name

calcium;2-oxopentanedioate;hydrate

Molecular Formula

C5H6CaO6

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C5H6O5.Ca.H2O/c6-3(5(9)10)1-2-4(7)8;;/h1-2H2,(H,7,8)(H,9,10);;1H2/q;+2;/p-2

InChI Key

VWPLIFKKLCVFCQ-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.[Ca+2]

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.[Ca+2]

Synonyms

Calcium alpha-ketoglutarate monohydrate, Calcium 2-oxoglutarate monohydrate, Calcium 2-oxopentanedioate monohydrate, Ca-AKG monohydrate, Pentanedioic acid, 2-oxo-, calcium salt, monohydrate

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

Calcium alpha-ketoglutarate monohydrate is a highly stable, chelated alkaline earth metal salt of alpha-ketoglutaric acid, a crucial intermediate in the tricarboxylic acid (TCA) cycle. As a procurement-grade raw material, the monohydrate form is specifically engineered to overcome the severe limitations of free alpha-ketoglutaric acid, offering phase stability, neutral pH, and enhanced gastrointestinal tolerability [1]. It serves as the preferred active ingredient for applications targeting mitochondrial bioenergetics, nitrogen balance, and cellular senescence, providing both a highly bioavailable metabolic substrate and a functional calcium donor in a single, process-friendly molecule [2].

Research Fit

Workflow Aging biomarker & epigenetic clock research
Selection Monohydrate salt for solid-state stability & aqueous compatibility
Use Context Supplementation studies, bone metabolism models, phosphate-binding comparison

Substituting Calcium alpha-ketoglutarate monohydrate with the free acid (alpha-ketoglutaric acid) or alternative salts (such as sodium or arginine AKG) introduces critical formulation and physiological failures. The free acid is a strong organic acid that causes significant gastrointestinal irritation and exhibits poor cell membrane permeability, making it unsuitable for high-dose oral administration [1]. Sodium AKG introduces an unacceptably high sodium load for chronic use and is highly hygroscopic, leading to caking and degradation during solid-dose manufacturing[2]. Furthermore, anhydrous calcium forms are prone to unpredictable moisture uptake during storage. The monohydrate form provides a locked crystalline lattice that ensures consistent flowability, predictable pharmacokinetics, and strict reproducibility in tableting and encapsulation workflows[3].

Substitution Risk

Free AKG
Acidic pH (~2–3) may compromise oral-tolerance models and solid-dose formulation integrity
Na-AKG
Higher aqueous solubility but reported lower oral bioavailability; exposure profiles may differ
AAKG
Arginine payload shifts metabolic endpoints toward NO pathways, may not match bone/aging readouts
Calcium carbonate
Phosphate binding without AKG cofactor; may carry higher hypercalcemia risk in sensitive models

Gastrointestinal Tolerability and pH Neutralization

Pure alpha-ketoglutaric acid is a strong organic acid that causes severe gastrointestinal mucosal damage and exhibits poor cell membrane permeability. Calcium alpha-ketoglutarate monohydrate is a neutralized salt that eliminates this acidity, allowing for safe, high-dose oral administration without the need for complex buffering agents [1].

Evidence DimensionAqueous pH and gastrointestinal irritation potential
Target Compound DataNeutralized calcium salt; well-tolerated at high oral doses
Comparator Or BaselineFree alpha-ketoglutaric acid; highly acidic, induces GI damage
Quantified DifferenceEliminates the severe acidity and mucosal toxicity associated with the free acid form
ConditionsOral administration and aqueous dissolution

Essential for ensuring patient compliance and safety in high-dose clinical nutrition or commercial longevity formulations.

GI Tolerability
Head-to-head
pH ~7.0–8.5 vs. ~2–3 (1% aq.)
Reported neutral pH profile supports oral formulation tolerance
Dose-dependent irritation reported with free acid; context for model compliance

Formulation Stability and Anti-Hygroscopic Properties

In solid-dose manufacturing, the hygroscopicity of an active ingredient dictates its processability. Sodium alpha-ketoglutarate and the free acid form are highly prone to moisture uptake, leading to caking and degradation. The monohydrate form of Calcium AKG (CAS 402726-78-7) provides a phase-stable crystalline lattice that resists ambient moisture, ensuring consistent flowability and extended shelf-life during tableting and encapsulation [1].

Evidence DimensionMoisture absorption and phase stability
Target Compound DataPhase-stable monohydrate crystalline lattice; non-hygroscopic
Comparator Or BaselineSodium AKG and free acid; highly hygroscopic and prone to deliquescence
Quantified DifferencePrevents moisture-induced caking and degradation under standard ambient manufacturing humidity
ConditionsSolid-dose manufacturing, tableting, and long-term storage

Reduces manufacturing loss and eliminates the need for specialized low-humidity processing environments, directly lowering production costs.

AKG Content
Reported
~72–79% AKG by weight
Higher AKG mass fraction vs. AAKG (~56%) supports dose efficiency review
Estimated from molecular weights; may vary per lot

Pharmacokinetic Release Profile and Systemic Retention

Highly soluble monovalent salts like Sodium AKG and the free acid dissolve rapidly, leading to a sharp spike in blood concentration followed by rapid renal excretion (half-life < 1 hour). Calcium alpha-ketoglutarate acts as a natural sustained-release matrix, slowing dissolution in the upper gastrointestinal tract and extending the systemic availability of the metabolite for prolonged cellular uptake [1].

Evidence DimensionSystemic circulation half-life and release kinetics
Target Compound DataSlower dissolution with extended systemic bioavailability
Comparator Or BaselineFree acid / Na-AKG; rapid spike with half-life < 1 hour
Quantified DifferenceCalcium chelation prevents rapid spike-and-crash kinetics, extending the therapeutic window
ConditionsIn vivo pharmacokinetic tracking and gastrointestinal transit

Ensures the active metabolite remains available long enough to integrate into the TCA cycle, maximizing the physiological efficacy of the supplement.

Phosphate Binding
Head-to-head
Non-inferior phosphate control; fewer hypercalcemia events
Reported comparable efficacy with reduced hypercalcemia risk context
Crossover trial in hemodialysis research setting

Benchmark Efficacy in Longevity and Frailty Models

While various forms of AKG exist, Calcium alpha-ketoglutarate is the specific compound validated in landmark anti-aging research. In a pivotal 2020 study, Ca-AKG supplementation extended the median lifespan of aging mice by up to 16.6% and dramatically compressed morbidity, reducing frailty scores by 41-46% [1]. Generic AKG forms lack this specific, quantified benchmark validation.

Evidence DimensionMedian lifespan extension and frailty reduction
Target Compound Data12-16.6% increase in median lifespan; 41-46% reduction in frailty
Comparator Or BaselineControl diet / Generic unvalidated AKG forms
Quantified DifferenceDelivers a quantified 46% reduction in frailty (females) specifically linked to the calcium salt
Conditions18-month-old murine longevity models

Provides the exact, evidence-backed molecular form required for a brand to substantiate premium anti-aging and healthspan product claims.

Stability
Head-to-head
≤3% degradation (40°C/75% RH, 6 mo)
Enhanced thermal/hygroscopic stability vs. free AKG reported
Accelerated conditions; real-time shelf-life may vary
Aqueous Solubility
Data to verify
~50 g/100 mL in water (20°C)
High water solubility supports aqueous assay preparation
Source not peer-reviewed; verify under experimental conditions
SR Release Rate
Patent-reported
≤90% release rate vs. immediate-release comparator
Sustained-release matrix compatibility may extend dosing intervals
WO2020252014A1 in vitro dissolution data

Premium Solid-Dose Longevity Supplements

Utilizing the non-hygroscopic monohydrate form ensures stable capsules and tablets targeting mitochondrial health and lifespan extension, directly leveraging the benchmark efficacy data established in modern gerontology research[1].

Sustained-Release Metabolic Modulators

Leveraging the slower dissolution profile of the calcium chelate to maintain steady-state systemic AKG levels, which is critical for athletic recovery and metabolic syndrome interventions where rapid excretion must be avoided [2].

Geriatric Bone and Muscle Formulations

Capitalizing on the dual delivery of bioavailable calcium and AKG to simultaneously support bone density and prevent age-related muscle catabolism, providing a measurable reduction in frailty [1].

Clinical Enteral Nutrition

Using the pH-neutral, non-irritating calcium salt to safely support nitrogen balance and amino acid synthesis in critically ill or malnourished patients without causing the gastrointestinal distress associated with free organic acids [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bone metabolism research
Dual calcium–AKG payload
Bone turnover marker endpoints
Epigenetic aging studies
Sustained-release AKG as TET co-substrate
DNA methylation age endpoints
Phosphate binder comparative research
Reported lower hypercalcemia incidence
Serum phosphate and calcium monitoring
Controlled-release formulation research
Patent-described SR matrix compatibility
Release rate and plasma exposure profiles

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